Ethyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate

Medicinal Chemistry Structure-Activity Relationship (SAR) Computational Chemistry

Ethyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate (CAS 932354-80-8) is a fully synthetic, dual-ester benzothiophene-2-carboxylate bearing an N-aryl sulfamoyl substituent at the 3-position of the fused heterocyclic core. Its molecular formula is C19H17NO6S2 and its monoisotopic mass is 419.47 Da.

Molecular Formula C19H17NO6S2
Molecular Weight 419.47
CAS No. 932354-80-8
Cat. No. B2428548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate
CAS932354-80-8
Molecular FormulaC19H17NO6S2
Molecular Weight419.47
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=CC=C3C(=O)OC
InChIInChI=1S/C19H17NO6S2/c1-3-26-19(22)16-17(13-9-5-7-11-15(13)27-16)28(23,24)20-14-10-6-4-8-12(14)18(21)25-2/h4-11,20H,3H2,1-2H3
InChIKeyWCUPITVBMKKJTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate (CAS 932354-80-8): Compound Identity and Procurement-Relevant Baseline


Ethyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate (CAS 932354-80-8) is a fully synthetic, dual-ester benzothiophene-2-carboxylate bearing an N-aryl sulfamoyl substituent at the 3-position of the fused heterocyclic core. Its molecular formula is C19H17NO6S2 and its monoisotopic mass is 419.47 Da . The compound is catalogued exclusively for non-human research use and is not intended for therapeutic or veterinary applications . It belongs to a broader class of benzothiophene sulfamoyl carboxylates that have attracted attention as scaffolds for enzyme inhibitor discovery, including allosteric branched-chain α-ketoacid dehydrogenase kinase (BDK) inhibitors and nucleotide pyrophosphatase/phosphodiesterase (NPP) inhibitors [1][2].

Why Benzothiophene Sulfamoyl Carboxylates Cannot Be Interchanged: The Structural Determinants That Drive Differential Activity for CAS 932354-80-8


Benzothiophene-2-carboxylate sulfamoyl derivatives exhibit steep structure–activity relationships (SAR) where minor modifications to the N-aryl substituent produce substantial shifts in target potency and selectivity. For instance, the prototypical BDK inhibitor BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) shows an IC50 of 3.19 μM, but simple halogen replacement with fluorine (BT2F) alters both potency and pharmacokinetic stability [1]. In the NPP inhibitor series, benzothiophene sulfonates and sulfamates demonstrate IC50 values spanning two orders of magnitude (0.12–0.95 μM) depending solely on aryl substitution pattern [2]. The target compound's ortho-methoxycarbonyl substituent on the N-phenyl ring introduces a second ester moiety—absent in the common 2-methoxy, 3-ethylphenyl, or unsubstituted phenyl analogs—that simultaneously increases hydrogen-bond acceptor count, alters cLogP, and provides a handle for further synthetic elaboration. These physicochemical differences preclude generic interchange with structurally similar benzothiophene sulfamoyl esters without risking altered biological readouts or synthetic outcomes.

Head-to-Head Quantitative Differentiation Evidence for Ethyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate (932354-80-8) vs. Closest Analogs


Ortho-Methoxycarbonyl Substituent Confers Unique Hydrogen-Bond Acceptor Profile vs. 2-Methoxy and 3-Ethylphenyl Analogs

The target compound carries an ortho-methoxycarbonyl (–COOCH3) group on the N-phenyl ring, which increases the hydrogen-bond acceptor (HBA) count from 5 to 6 relative to the 2-methoxy analog (CAS 932464-63-6) and adds a second ester carbonyl absent in the 3-ethylphenyl analog (CAS 932464-28-3). This additional HBA site has been shown in sulfonate/sulfamate benzothiophene series to alter zinc-ion coordination geometry within NPP active sites, directly impacting inhibitor potency [1]. The computed molecular weight is 419.47 Da, compared to 391.5 Da for the 2-methoxy analog and 389.5 Da for the 3-ethylphenyl analog [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Computational Chemistry

Predicted Lipophilicity Differentiation (cLogP) Enables Tunable Physicochemical Profile vs. Non-Ester N-Aryl Analogs

The presence of a second ester carbonyl on the N-phenyl ring is predicted to reduce lipophilicity relative to simple alkoxy- or alkyl-substituted N-phenyl analogs. Based on the PubChem XLogP3 methodology, the 3-ethylphenyl analog (CAS 932464-28-3) has a computed XLogP3 of 4.8 [1]. The target compound, bearing the polar ortho-methoxycarbonyl substituent, is predicted to exhibit a lower XLogP3 of approximately 3.0–3.5, reflecting enhanced polarity attributable to the additional ester group. This represents a ΔcLogP shift of approximately –1.3 to –1.8 log units compared to the 3-ethylphenyl analog, a magnitude that is relevant for modulating aqueous solubility, metabolic stability, and plasma protein binding in lead optimization programs [2].

Physicochemical Profiling Drug Design ADME Prediction

Benzothiophene Carboxylate Scaffold Validated as Privileged BDK Inhibitor Chemotype with Demonstrated In Vivo Target Engagement

The benzothiophene-2-carboxylate chemotype has been pharmacologically validated through the discovery that 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) is a bona fide allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) with an IC50 of 3.19 μM [1]. BT2 demonstrates excellent pharmacokinetics (terminal t1/2 = 730 min) and complete metabolic stability over 240 min in vitro, significantly outperforming the comparator (S)-CPP [1]. Crucially, oral administration of BT2 at 20 mg/kg/day to wild-type mice for 1 week results in near-complete dephosphorylation and maximal activation of BCKDC in heart, muscle, kidneys, and liver, with concomitant reduction in plasma branched-chain amino acid concentrations [1]. While the target compound (CAS 932354-80-8) has not been directly profiled against BDK, its benzothiophene-2-carboxylate core places it within the same pharmacophore space. The addition of the 3-sulfamoyl substituent with an ortho-methoxycarbonylphenyl group introduces functionality absent in BT2, offering a differentiated vector for SAR exploration of the BDK allosteric pocket [1].

Metabolic Disease Kinase Inhibition Allosteric Inhibitors

NPP1/NPP3 Inhibitor Class Evidence Supports Sulfamoyl Benzothiophenes as Potent Ectonucleotidase Modulators with Nanomolar Potency

A comprehensive SAR study of benzothiophene sulfonate and sulfamate derivatives identified multiple compounds with sub-micromolar IC50 values against nucleotide pyrophosphatase/phosphodiesterase-1 (NPP1) and NPP3 [1]. The most active NPP1 inhibitors (compounds 1c, 1g, 1n, and 1s) exhibited IC50 values in the range of 0.12–0.95 μM, while the most potent NPP3 inhibitors (compounds 1e, 1f, 1j, and 1l) showed IC50 values of 0.12–0.95 μM [1]. Notably, the sulfamate/sulfonate group was demonstrated via molecular docking to act as a zinc-coordinating moiety within the enzyme active site, a binding mode shared with the standard inhibitor suramin [1]. Compound 1r displayed potent cytotoxicity against the MCF-7 breast cancer cell line with an IC50 of 0.19 μM and was more selective for cancer cells over normal WI-38 fibroblasts compared to doxorubicin [1]. CAS 932354-80-8, as a benzothiophene-2-carboxylate bearing a sulfamoyl group at the 3-position, shares the critical sulfamoyl pharmacophore required for zinc coordination, but its ortho-methoxycarbonylphenyl substituent represents an uncharacterized vector for modulating NPP1 vs. NPP3 selectivity.

Cancer Therapeutics Ectonucleotidase Inhibition Purinergic Signaling

Procurement Application Scenarios for Ethyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate (932354-80-8) Based on Differentiated Structural Evidence


Structure-Activity Relationship (SAR) Exploration of BDK Allosteric Inhibitors Requiring 3-Sulfamoyl Benzothiophene-2-Carboxylate Scaffolds

Investigators pursuing novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK) should select CAS 932354-80-8 for SAR studies that probe the effect of 3-sulfamoyl substitution on BDK binding kinetics. The validated benzothiophene-2-carboxylate core (IC50 = 3.19 μM for BT2) provides a pharmacologically credentialed starting point, while the ortho-methoxycarbonylphenyl sulfamoyl substituent represents an unexplored vector for modulating allosteric pocket interactions and has the potential to improve upon the pharmacokinetic stability demonstrated by BT2 (t1/2 = 730 min; 240 min metabolic stability) [1].

NPP1/NPP3 Inhibitor Development with Altered Zinc-Coordination Geometry via Ortho-Ester-Modified Sulfamoyl Pharmacophore

In ectonucleotidase inhibitor programs targeting NPP1 (calcification disorders) or NPP3 (cancer), CAS 932354-80-8 provides a differentiated sulfamoyl benzothiophene scaffold with an additional ester carbonyl capable of engaging second-sphere residues near the catalytic zinc ion. The established potency benchmark for benzothiophene sulfamates (IC50 = 0.12–0.95 μM against NPP1/NPP3) and the demonstrated cancer-cell selectivity of related compounds (MCF-7 IC50 = 0.19 μM for compound 1r, selective vs. WI-38 normal cells relative to doxorubicin) support procurement for selectivity profiling [2].

Diversity-Oriented Synthesis Using Ortho-Methoxycarbonyl as a Latent Functional Handle for Late-Stage Derivatization

The ortho-methoxycarbonyl substituent on the N-phenyl ring serves as a synthetic handle for further diversification—hydrolysis to the carboxylic acid, amidation, or reduction—enabling access to a library of derivatives from a single parent scaffold. This differentiates CAS 932354-80-8 from its 2-methoxy analog (CAS 932464-63-6), which lacks a readily functionalizable ester group at this position. Medicinal chemistry teams requiring a versatile late-stage diversification point should procure the target compound over the simpler 2-methoxy or 3-ethylphenyl analogs .

Physicochemical Property Modulation via Dual-Ester Motif for Optimized Lead-Likeness

For programs balancing potency with drug-like physicochemical properties, CAS 932354-80-8 offers a predicted lipophilicity reduction of approximately 1.3–1.8 log units compared to the 3-ethylphenyl analog (XLogP3 = 4.8 for CAS 932464-28-3 vs. predicted ~3.0–3.5 for target) [3]. This polarity shift is expected to improve kinetic solubility and reduce non-specific protein binding. Procurement of the target compound enables direct experimental measurement of logD7.4, thermodynamic solubility, and microsomal stability relative to matched-pair analogs lacking the second ester—a critical step in lead optimization workflows [4].

Quote Request

Request a Quote for Ethyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.